(5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and various other substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromophenyl group and other substituents. Common reagents used in these reactions include bromine, chloroform, and methoxybenzaldehyde. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different core structure.
Other thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Uniqueness
The uniqueness of (5Z)-3-(4-BROMOPHENYL)-5-({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-imino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClFN2O3S/c1-31-20-11-14(10-18(26)22(20)32-13-15-4-2-3-5-19(15)27)12-21-23(30)29(24(28)33-21)17-8-6-16(25)7-9-17/h2-12,28H,13H2,1H3/b21-12-,28-24? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGOYOWSBVIMFV-BGFGNXAESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Br)Cl)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Br)Cl)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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